molecular formula C20H13ClN2S B15011608 1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- CAS No. 146001-28-7

1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl-

Cat. No.: B15011608
CAS No.: 146001-28-7
M. Wt: 348.8 g/mol
InChI Key: YDMFJYFTPXPQTD-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- is a nitrogen-containing heterocyclic compound characterized by a phthalazine backbone with a thione (C=S) group at the 1(2H) position, a 4-chlorophenyl substituent at position 4, and a phenyl group at position 2. Phthalazine derivatives are widely studied for their antitumor, antimicrobial, and antifungal activities, with substitutions at positions 1, 2, and 4 significantly influencing reactivity and bioactivity .

Properties

CAS No.

146001-28-7

Molecular Formula

C20H13ClN2S

Molecular Weight

348.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-phenylphthalazine-1-thione

InChI

InChI=1S/C20H13ClN2S/c21-15-12-10-14(11-13-15)19-17-8-4-5-9-18(17)20(24)23(22-19)16-6-2-1-3-7-16/h1-13H

InChI Key

YDMFJYFTPXPQTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Core Synthetic Routes

Cyclization of Benzalphthalides

The most direct method involves cyclizing a benzalphthalide intermediate with hydrazine hydrate, followed by sulfurization. This approach is widely reported in phthalazine chemistry.

Step 1: Benzalphthalide Formation

Phthalic anhydride reacts with a substituted phenylacetic acid (e.g., 2-phenyl-4-chlorophenylacetic acid) under basic conditions to form the benzalphthalide precursor. For example:

  • Reagents : Phthalic anhydride, substituted phenylacetic acid, NaOAc, toluene.
  • Conditions : Heating at 180°C for 4–6 hours.
  • Yield : Typically 45–90%, depending on substituent steric effects.
Step 2: Cyclization to Phthalazinone

The benzalphthalide undergoes condensation with hydrazine hydrate in ethanol:

  • Reagents : Benzalphthalide, hydrazine hydrate, ethanol.
  • Conditions : Reflux for 6–8 hours.
  • Yield : 60–70% under conventional heating; improved to 70–85% with microwave irradiation.
Step 3: Sulfurization to Phthalazinethione

The phthalazinone is treated with phosphorus pentasulfide (P₄S₁₀) in dry toluene to replace the carbonyl oxygen with sulfur:

  • Reagents : P₄S₁₀, dry toluene.
  • Conditions : Reflux for 2–4 hours.
  • Yield : 70–80% based on analogous reactions.
Reaction Step Reagents/Conditions Yield Key Spectral Data
Benzalphthalide Formation Phthalic anhydride, NaOAc, toluene, 180°C 45–90% IR: 1720 cm⁻¹ (C=O ester)
Cyclization Hydrazine hydrate, ethanol, reflux 60–85% IR: 1665 cm⁻¹ (C=O phthalazinone); ¹H NMR: δ 8.45 ppm (aromatic protons)
Sulfurization P₄S₁₀, dry toluene, reflux 70–80% IR: 1242 cm⁻¹ (C=S); ¹H NMR: δ 11.80 ppm (NH)

Alternative Method: Nucleophilic Substitution

For derivatives with substituents introduced post-cyclization, nucleophilic aromatic substitution or coupling reactions may be employed. However, this route is less common for 4-chlorophenyl groups.

Critical Reaction Parameters

Sulfurization Efficiency

The sulfurization step’s success depends on:

  • Solvent : Dry toluene prevents side reactions.
  • Temperature : Reflux (110–115°C) ensures complete conversion.
  • Catalyst : P₄S₁₀ acts as both sulfur source and catalyst.

Steric and Electronic Effects

  • 4-Chlorophenyl Group : Electron-withdrawing effects enhance stability but may reduce reactivity in subsequent steps.
  • 2-Phenyl Group : Bulky substituents can hinder cyclization, necessitating optimized reaction times.

Spectral Characterization

Infrared (IR) Spectroscopy

Functional Group Wavenumber (cm⁻¹) Source
C=O (Phthalazinone) 1665
C=S (Phthalazinethione) 1242
N–H (NH) 3159

Nuclear Magnetic Resonance (¹H NMR)

Proton Environment Chemical Shift (δ, ppm) Multiplet Source
Aromatic (Ph) 7.15–8.48 m
NH (Thione) 11.80 s
CH₂ (Ph) 4.30–4.37 s

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization + Sulfurization High yield, well-characterized steps Requires anhydrous conditions
Post-Cyclization Substitution Flexibility for diverse substituents Lower yields, complex catalysts

Chemical Reactions Analysis

S-Alkylation Reactions

The thione group (-C=S) undergoes nucleophilic substitution with alkylating agents to form S-alkyl derivatives. This reaction is typically performed in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K2_2CO3_3) :

Alkylating AgentProductYield (%)Conditions
4-Bromobutyl acetateS-4-acetoxybutyl phthalazinethione85Reflux, DMF, 12 h
2-Acetoxyethoxymethyl bromideS-glycoside derivative78Reflux, DMF, 10 h
EpichlorohydrinS-epoxypropyl phthalazinethione7080°C, DMF, 8 h

Key Findings :

  • Alkylation proceeds regioselectively at the sulfur atom, confirmed by the disappearance of IR absorption bands for -SH (2410 cm1^{-1}) and C=S (1323 cm1^{-1}) .

  • Deacetylation of S-alkyl derivatives using triethylamine/methanol yields hydroxylated analogs (e.g., S-4-hydroxybutyl phthalazinethione) .

Thionation of Phthalazinones

The thione group in this compound is synthesized via thionation of the corresponding phthalazinone (C=O → C=S) using phosphorus pentasulfide (P2_2S5_5) :

Reaction :

Phthalazinone+P2S5reflux, toluenePhthalazinethione+by-products\text{Phthalazinone} + \text{P}_2\text{S}_5 \xrightarrow{\text{reflux, toluene}} \text{Phthalazinethione} + \text{by-products}

Conditions :

  • Solvent: Dry toluene

  • Temperature: 110°C

  • Time: 6–8 h

  • Yield: 80–90%

Characterization :

  • 1H NMR^{1}\text{H NMR}: Disappearance of the NH proton signal (δ 11.33 ppm) and appearance of a singlet for CH2_2 (δ 4.69 ppm) .

  • IR : Strong C=S stretch at 1323 cm1^{-1} .

Cyclocondensation with Hydrazines

The thione group reacts with hydrazine derivatives to form fused heterocycles. For example, condensation with acetyl hydrazine yields triazolo-phthalazine hybrids :

Reaction :

Phthalazinethione+R-NH-NH2EtOH, ΔTriazolo-phthalazine+H2S\text{Phthalazinethione} + \text{R-NH-NH}_2 \xrightarrow{\text{EtOH, Δ}} \text{Triazolo-phthalazine} + \text{H}_2\text{S}

Examples :

Hydrazine DerivativeProductApplication
Acetyl hydrazine1,3,4-Triazolo[3,4-a]phthalazineAntimicrobial agents
Benzoyl hydrazineChalcone-linked phthalazinesAntitumor activity

Oxidation to Disulfides

Under aerobic conditions, the thione moiety oxidizes to form disulfide dimers, particularly in the presence of heat :

Reaction :

2PhthalazinethioneO2,ΔDisulfide dimer+H2O2\,\text{Phthalazinethione} \xrightarrow{\text{O}_2, \Delta} \text{Disulfide dimer} + \text{H}_2\text{O}

Conditions :

  • Solvent: Methanol

  • Temperature: 60°C

  • Yield: 10–15% (side reaction)

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in nucleophilic substitution under harsh conditions (e.g., Cu catalysis), though this is less common due to steric hindrance :

Example :

Phthalazinethione+R-NH2CuI, DMSO4-Amino-substituted derivative\text{Phthalazinethione} + \text{R-NH}_2 \xrightarrow{\text{CuI, DMSO}} \text{4-Amino-substituted derivative}

Limitations :

  • Low reactivity observed for aryl chlorides without activating groups .

Complexation with Metal Ions

The thione sulfur acts as a soft Lewis base, coordinating with transition metals (e.g., Pd, Pt) to form complexes :

Reaction :

Phthalazinethione+PdCl2MeOH[Pd(phthalazinethione)2Cl2]\text{Phthalazinethione} + \text{PdCl}_2 \xrightarrow{\text{MeOH}} [\text{Pd(phthalazinethione)}_2\text{Cl}_2]

Applications :

  • Catalysts in cross-coupling reactions.

  • Anticancer agents (in vitro studies) .

S-Glycosylation

The thione reacts with peracetylated sugars under Lewis acid catalysis (e.g., SnCl4_4) to form thioglycosides :

Example :

SugarProductAnomeric Configuration
1,2,3,4,6-Penta-O-acetyl-β-d-glucopyranoseS-β-d-glucosideβ (J = 9.1 Hz)

Conditions :

  • Catalyst: SnCl4_4

  • Solvent: Dichloromethane

  • Yield: 65–75%

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-phenylphthalazine-1(2H)-thione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit the biosynthesis of essential bacterial components. Its anticancer activity could be related to its ability to induce apoptosis in cancer cells by interacting with key signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Phthalazine Derivatives

1(2H)-Phthalazinone, 4-(4-Chlorophenyl)-2-Methyl-
  • Structure : Differs by a methyl group at position 2 and a ketone (C=O) instead of thione.
  • Properties :
    • Melting point: 147–148°C
    • Molecular weight: 270.05613
    • Predicted density: 1.29 g/cm³ .
4-(4-Chlorophenyl)Phthalazin-1(2H)-One
  • Structure : Features a ketone at position 1(2H) and lacks the phenyl group at position 2.
  • Synthesis : Prepared via cyclocondensation of 2-(4-chlorobenzoyl)benzoic acid with hydrazine hydrate .
  • Applications : Intermediate for antitumor agents, highlighting the role of the 4-chlorophenyl group in enhancing bioactivity .
Complex Derivatives (e.g., Hydrochloride Salts)
  • Example : 4-[(4-Chlorophenyl)Methyl]-2-[Hexahydro-1-[(4-Methylphenyl)Methyl]-1H-Azepin-4-Yl]-, Hydrochloride.
    • Molecular formula: C29H31Cl2N3O
    • Molecular weight: 508.49 .
  • Significance : The addition of bulky substituents and hydrochloride salts improves solubility and pharmacokinetic profiles, suggesting strategies to optimize the target compound’s drug-likeness.
Antitumor Agents
  • Vatalanib (N-(4-Chlorophenyl)-4-(Pyridin-4-Ylmethyl)Phthalazin-1-Amine) :

    • Mechanism: Inhibits vascular endothelial growth factor receptor (VEGFR) .
    • Relevance: The 4-chlorophenyl group in Vatalanib and the target compound may confer similar binding interactions.
  • 1-Chloro-4-(4-Chlorophenyl)Phthalazine :

    • Role: Precursor in synthesizing antitumor agents; chloro substituents enhance electrophilicity for nucleophilic substitutions .
Antifungal Compounds
  • TRI and PYR Derivatives :
    • Structures: Contain para-substituted aromatic moieties and free -NH- links.
    • Activity: Effective against Candida albicans .
    • Comparison: The thione group in the target compound may offer improved lipophilicity, enhancing membrane penetration compared to ketone-based analogs.
Property Predictions
  • Thione vs. Predicted pKa of analogs: -1.66 (ketone) vs. higher acidity for thione due to sulfur’s electronegativity .

Data Tables: Key Comparisons

Compound Name Substituents (Positions) Molecular Weight Melting Point (°C) Biological Activity Reference
1(2H)-Phthalazinethione, 4-(4-Cl-Ph)-2-Ph- 4-Cl-Ph (4), Ph (2), S (1) ~298 (estimated) N/A Hypothesized antitumor Synthesized
1(2H)-Phthalazinone, 4-(4-Cl-Ph)-2-Me- 4-Cl-Ph (4), Me (2), O (1) 270.06 147–148 Not reported
4-(4-Cl-Ph)Phthalazin-1(2H)-one 4-Cl-Ph (4), O (1) 258.68 N/A Antitumor intermediate
Vatalanib 4-Cl-Ph, pyridine 377.85 N/A VEGFR inhibition

Biological Activity

1(2H)-Phthalazinethione, 4-(4-chlorophenyl)-2-phenyl- (CAS Number: 16015-46-6) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, mechanisms of action, and pharmacological evaluations based on diverse research findings.

The molecular formula of 1(2H)-phthalazinethione is C20H13ClN2SC_{20}H_{13}ClN_2S, with a molecular weight of approximately 348.85 g/mol. The compound exhibits a density of 1.32 g/cm³ and has a boiling point of 307ºC at 760 mmHg .

PropertyValue
Molecular FormulaC20H13ClN2S
Molecular Weight348.84862 g/mol
Density1.32 g/cm³
Boiling Point307ºC
CAS Number16015-46-6

Synthesis

The synthesis of 1(2H)-phthalazinethione can be achieved through various methods, including the reaction of phthalazine derivatives with thiol reagents under controlled conditions. For instance, treatment of phthalazine with phosphorus pentasulfide yields phthalazinethione derivatives, which can be further modified to obtain the target compound .

Anticancer Properties

Recent studies have indicated that compounds related to phthalazinethione exhibit significant anticancer activity. For example, derivatives such as N-substituted phthalazinones have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. These studies suggest that the introduction of substituents at the 4-position enhances biological activity by improving solubility and cellular uptake .

The biological activity of 1(2H)-phthalazinethione may be attributed to its ability to interact with cellular targets involved in cancer progression. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals .

Pharmacological Evaluations

A pharmacological evaluation conducted on similar phthalazine derivatives revealed a spectrum of activities, including anti-inflammatory and antimicrobial properties. The presence of the chlorophenyl group is believed to enhance these effects by modulating interactions with biological membranes and proteins .

Case Studies

  • Study on Cytotoxicity : A study investigated the cytotoxic effects of various phthalazine derivatives, including those modified at the 4-position. Results showed that compounds with electron-withdrawing groups exhibited higher cytotoxicity against human cancer cell lines compared to their non-substituted counterparts .
  • Mechanistic Insights : Another research effort focused on elucidating the mechanism by which phthalazinethione induces apoptosis in tumor cells. It was found that these compounds significantly upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, thereby promoting cell death in cancerous tissues .

Q & A

Q. How can structure-activity relationship (SAR) studies inform the design of phthalazinethione-based inhibitors?

  • Methodological Answer : Synthesize analogs with varying substituents (e.g., electron-withdrawing groups at the 4-position) and assay against target enzymes (e.g., kinases). Use CoMFA or CoMSIA models to correlate steric/electronic descriptors with IC₅₀ values .

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